Cas no 29376-68-9 (Thevetiaflavone)

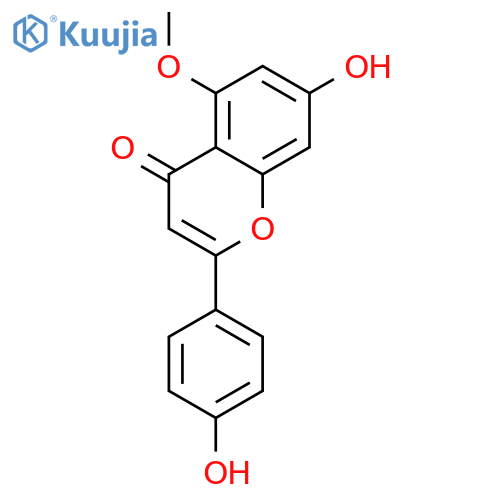

Thevetiaflavone structure

商品名:Thevetiaflavone

Thevetiaflavone 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-

- ethyl prop-2-enoate, 2-methylprop-2-enoic acid, propane-1,2-diol, styrene

- Thevetiaflavone

- 5,4'-Dimethoxy-7-hydroxy-flavon

- 5-Methoxy-7,4'-dihydroxyflavon

- 5-methoxy-7,4'-dihydroxyflavone

- 5-O-methylacacetin

- 7,4'-dihydroxy-5-methoxy-flavone

- 7-Hydroxy-5,4'-dimethoxy-isoflavon

- apigenin 4',5-dimethyl ether

- apigenin 5,4'-dimethyl ether

- apigenin 5-monomethyl ether

- Apigenin 5-O-monomethyl ether

- Apigenin-5-methyl ether

- 4',7-Dihydroxy-5-methoxyflavone

- [ "" ]

- 7,4'-dihydroxy-5-methoxy-isoflavone

- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-

- AKOS040740935

- SCHEMBL2874033

- CS-0016447

- MS-24040

- NCI60_040953

- NSC719158

- CHEMBL182265

- E88819

- NSC-719158

- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-4H-chromen-4-one

- 29376-68-9

- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one

- 2-Genistein-5-methyl ether

- LMPK12110956

- HY-N1157

- 5-o-methylapigenin

- DB-229427

-

- MDL: MFCD02683421

- インチ: InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

- InChIKey: YQABHAHJGSNVQR-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(OC)=C13

計算された属性

- せいみつぶんしりょう: 284.06800

- どういたいしつりょう: 284.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 76Ų

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.420

- ゆうかいてん: 263 ºC

- ふってん: 567.9 °C at 760 mmHg

- フラッシュポイント: 218.3 °C

- PSA: 79.90000

- LogP: 2.87980

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Thevetiaflavone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°C, protect from light

Thevetiaflavone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67730-5 mg |

Thevetiaflavone |

29376-68-9 | 5mg |

¥4480.0 | 2021-09-07 | ||

| TRC | T222075-5mg |

Thevetiaflavone |

29376-68-9 | 5mg |

$2962.00 | 2023-05-17 | ||

| TRC | T222075-1mg |

Thevetiaflavone |

29376-68-9 | 1mg |

$896.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | K33959-5mg |

Thevetiaflavone |

29376-68-9 | 98% | 5mg |

$795 | 2025-02-28 | |

| eNovation Chemicals LLC | K33959-5mg |

Thevetiaflavone |

29376-68-9 | 98% | 5mg |

$795 | 2025-03-03 | |

| TRC | T222075-2.5mg |

Thevetiaflavone |

29376-68-9 | 2.5mg |

$ 1800.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | K33959-5mg |

Thevetiaflavone |

29376-68-9 | 98% | 5mg |

$795 | 2024-05-24 | |

| Ambeed | A483175-5mg |

Thevetiaflavone |

29376-68-9 | 98+% | 5mg |

$481.0 | 2025-02-19 | |

| MedChemExpress | HY-N1157-5mg |

Thevetiaflavone |

29376-68-9 | ≥98.0% | 5mg |

¥8000 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59802-5mg |

Thevetiaflavone |

29376-68-9 | 98% | 5mg |

¥7641.00 | 2023-09-07 |

Thevetiaflavone 関連文献

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626

-

2. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528

推奨される供給者

Amadis Chemical Company Limited

(CAS:29376-68-9)Thevetiaflavone

清らかである:99%

はかる:5mg

価格 ($):223.0